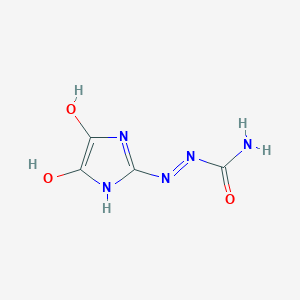

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea

Description

(E)-(4,5-Dihydroxy-1H-imidazol-2-yl)iminourea is an imidazole derivative featuring a hydroxyl-substituted imidazole core linked to an iminourea moiety. The compound’s structure includes two hydroxyl groups at positions 4 and 5 of the imidazole ring, which enhance its hydrogen-bonding capacity and polarity. Imidazole derivatives are well-documented for their biological and catalytic applications, including enzyme inhibition, anti-inflammatory activity, and roles as synthetic intermediates . The stereochemistry (E-configuration) and functional groups in this compound likely influence its reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula |

C4H5N5O3 |

|---|---|

Molecular Weight |

171.11 g/mol |

IUPAC Name |

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea |

InChI |

InChI=1S/C4H5N5O3/c5-3(12)8-9-4-6-1(10)2(11)7-4/h10-11H,(H2,5,12)(H,6,7)/b9-8+ |

InChI Key |

OIZFIIKXHSKFNS-CMDGGOBGSA-N |

Isomeric SMILES |

C1(=C(N=C(N1)/N=N/C(=O)N)O)O |

Canonical SMILES |

C1(=C(N=C(N1)N=NC(=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea typically involves the reaction of 4,5-dihydroxyimidazole with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 50°C and 70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with ketone or aldehyde functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Key Observations :

Physicochemical Properties

Key Observations :

- The hydroxyl and iminourea groups in the target compound likely increase its melting point and solubility compared to non-polar analogs like 4,5-diphenyl derivatives .

- The hydrochloride salt of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline improves aqueous solubility, suggesting similar strategies could apply to the target compound .

Key Observations :

- The imidazolyl N–H group is critical in fluorescence quenching and protonation-dependent behavior, as seen in anthracene-based derivatives . The target compound’s hydroxyl groups may modulate similar effects.

- Saturated imidazole rings (e.g., dihydro-imidazoles) are associated with improved metabolic stability, suggesting structural modifications to the target compound could enhance bioavailability .

Biological Activity

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly its cytotoxicity and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of imidazole derivatives with urea or thiourea. The structural confirmation is generally achieved through techniques such as IR, NMR spectroscopy, and X-ray crystallography.

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Imidazole Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4e | SISO | 2.38 | Induces apoptosis |

| 5l | RT-112 | 3.77 | Cell cycle arrest |

| 5m | SISO | 3.42 | Apoptosis induction |

Cardiovascular Effects

In addition to its anticancer properties, this compound has been evaluated for cardiovascular effects. Compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors have been shown to significantly reduce mean arterial blood pressure (MAP) in hypertensive models .

Table 2: Cardiovascular Effects on MAP

| Compound ID | Affinity for IBS | MAP Reduction (%) |

|---|---|---|

| 4h | High | 25 |

| 3a | Moderate | 15 |

The mechanisms underlying the biological activities of this compound derivatives include:

- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

- Receptor Interactions : The compound exhibits high affinity for imidazoline binding sites (IBS), influencing cardiovascular parameters and potentially serving as antihypertensive agents .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Cervical Cancer Study : A derivative demonstrated significant cytotoxicity in SISO cells, leading to increased early and late apoptotic cell populations when treated at IC50 concentrations .

- Hypertension Model : In spontaneously hypertensive rats, a compound derived from this class showed a notable reduction in MAP, supporting its potential role as an antihypertensive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.